molecular formula C18H16Cl3N3O4S B3823377 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B3823377
M. Wt: 476.8 g/mol
InChI Key: DVDVPVMUMHQOJL-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C18H16Cl3N3O4S and a molecular weight of 476.76 g/mol . This reagent features a complex structure integrating a benzoic acid group, a trichloroethyl moiety, and a carbamothioyl linkage, making it a valuable intermediate for researchers in medicinal chemistry. Compounds with similar structural motifs, particularly those containing the para-aminobenzoic acid (PABA) scaffold, are recognized as privileged structures in drug discovery due to their wide range of biological activities . The presence of the carbamothioyl (thiourea) group is a notable feature, as this functional group is frequently explored in the development of enzyme inhibitors . Specifically, benzoylthioureido derivatives have shown significant potential as inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII), which are enzymatic targets for conditions such as glaucoma and cancer . Researchers can utilize this chemical as a key building block for synthesizing novel thiourea derivatives or as a molecular tool for probing biochemical pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O4S/c1-28-13-8-4-10(5-9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-6-2-11(3-7-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVPVMUMHQOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trichloromethyl intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Coupling with 4-methoxyphenyl isocyanate: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the corresponding urea derivative.

    Thioamide formation: The urea derivative is further reacted with thiourea to introduce the carbamothioyl group.

    Final coupling with benzoic acid: The final step involves coupling the thioamide intermediate with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its ability to undergo oxidation and reduction reactions expands its utility in organic synthesis. For instance:

  • Oxidation : Can lead to the formation of sulfoxides or sulfones.
  • Reduction : Converts the trichloroethyl group to less chlorinated derivatives.
  • Substitution Reactions : The compound can undergo nucleophilic substitution at the trichloroethyl group.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit bacterial growth.
  • Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating cytotoxicity against specific cancer types.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for new drug formulations targeting various diseases, particularly those requiring compounds with specific biological interactions.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals. Its properties allow it to act as an intermediate in the synthesis of other valuable materials.

Similar Compounds

Compound NameStructural FeaturesApplications
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)acetyl]amino}ethyl)carbamothioyl]amino}benzoic acidSimilar structure with methoxyphenyl groupAntimicrobial and anticancer research
4-{[(2,2,2-Trichloro-1-{[(2-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acidVariation in acyl groupOrganic synthesis and potential drug development

The uniqueness of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid lies in its specific combination of functional groups that confer distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Methoxybenzoyl, trichloroethyl, carbamothioyl ~459.5 High hydrophobicity (Cl₃), potential for H-bonding (COOH, NH)
4-(4-Nitrobenzylideneamino)benzoic acid Nitrobenzylideneamino group ~286.3 Electron-deficient nitro group; planar structure enhances π-π stacking
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Thiazolylideneamino, ethyl, 4-methoxyphenyl 354.1 Heterocyclic thiazole ring; increased rigidity
4-(Bis(4-methoxyphenyl)amino)benzoic acid (Haba-OMe) Bis(4-methoxyphenyl)amino ~377.4 Enhanced electron-donating capacity (dual methoxy groups)

Computational and Experimental Comparisons

  • Structural Similarity Analysis: Graph-based methods (e.g., subgraph isomorphism) reveal that the trichloroethyl and carbamothioyl groups in the target compound are absent in simpler analogues like 4-(4-nitrobenzylideneamino)benzoic acid, reducing Tanimoto coefficients (<0.5) for fingerprint-based similarity . Docking Studies: AutoDock Vina predicts stronger binding affinity for the target compound in hydrophobic pockets due to its trichloroethyl group, compared to the nitro-substituted analogue .
  • Spectroscopic Properties :

    • NMR shifts : Density functional theory (DFT) calculations (B3LYP/6-31*G) show that the 4-methoxybenzoyl group in the target compound causes significant deshielding of adjacent protons (δ ~7.8–8.2 ppm), distinct from thiazole-containing analogues (δ ~6.9–7.5 ppm) .

Biological Activity

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and research findings related to its activity, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzoic acid moiety : Provides acidic properties.
  • Trichloroethyl group : Imparts reactivity, particularly in biological interactions.
  • Thiourea linkage : Potentially enhances biological activity through metal ion interactions.

Chemical Formula

  • IUPAC Name : 4-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
  • Molecular Formula : C18H16Cl3N3O3S

Structural Representation

InChI:InChI 1S C18H16Cl3N3O3S c1 10 4 2 3 5 13 10 14 25 23 16 18 19 20 21 24 17 28 22 12 8 6 11 7 9 12 15 26 27 h2 9 16H 1H3 H 23 25 H 26 27 H2 22 24 28 \text{InChI}:\text{InChI 1S C18H16Cl3N3O3S c1 10 4 2 3 5 13 10 14 25 23 16 18 19 20 21 24 17 28 22 12 8 6 11 7 9 12 15 26 27 h2 9 16H 1H3 H 23 25 H 26 27 H2 22 24 28 }

The biological activity of this compound is hypothesized to involve:

  • Covalent Bond Formation : The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
  • Enzyme Inhibition : The thiourea moiety may interact with metal ions essential for enzyme function.
  • Cellular Disruption : The compound's structure suggests it may disrupt cellular processes by interfering with protein synthesis or function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-{...}C. albicans8 µg/mL

These findings suggest a promising role for this compound in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties. In vitro assays demonstrated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Values :
    • 24 hours: 15 µM
    • 48 hours: 8 µM

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoic acid derivatives revealed that modifications like the introduction of a trichloroethyl group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The study highlighted the importance of structural features in determining biological activity.

Study 2: Anticancer Potential

In another research effort focusing on the anticancer potential of thiourea derivatives, compounds similar to 4-{...} were tested against multiple cancer cell lines. Results indicated significant cytotoxic effects correlated with the presence of the trichloroethyl and thiourea functionalities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling 4-aminobenzoic acid derivatives with trichloroethylcarbamothioyl intermediates. Key steps include:

  • Using triethylamine as a base to facilitate nucleophilic substitution reactions between the amine and carbamothioyl chloride groups .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate formation.
  • Purification via recrystallization in polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel and ethyl acetate/hexane gradients.
    • Critical Parameters : Temperature control (45–60°C) and inert atmosphere (N₂) prevent side reactions like oxidation of the trichloroethyl group.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns, especially the trichloroethyl and 4-methoxyphenylcarbonyl moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns from chlorine atoms.
  • Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1700 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against target enzymes?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina for docking simulations, which offers improved scoring functions and multithreading for efficiency .
  • Protocol :

Prepare the ligand (target compound) by optimizing its 3D structure using Gaussian/B3LYP-6-31G* calculations .

Retrieve the target protein (e.g., cyclooxygenase-2) from the PDB database and remove water molecules/add polar hydrogens.

Define the binding site grid around catalytic residues (e.g., Tyr385 for COX-2).

Run docking with exhaustiveness = 20 and analyze binding poses for hydrogen bonds/salt bridges with trichloroethyl or benzoic acid groups.

  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (see Question 4).

Q. What strategies resolve contradictory data in pharmacological studies, such as variable IC₅₀ values across assays?

  • Methodological Answer :

  • Structural Analog Comparison : Benchmark against analogs (e.g., 3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid) to identify substituent effects on activity .
  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (DMSO ≤0.1%).
  • Validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays).
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can molecular dynamics (MD) simulations elucidate the stability of ligand-protein complexes involving this compound?

  • Methodological Answer :

  • Software : Use GROMACS or AMBER with CHARMM force fields for simulations.
  • Protocol :

Solvate the docked complex in a TIP3P water box and neutralize with NaCl.

Minimize energy, heat to 310 K, and equilibrate (NPT ensemble, 100 ps).

Run production MD (50–100 ns) and analyze RMSD/RMSF to assess complex stability.

  • Key Metrics : Hydrogen bond occupancy (>50%) and binding free energy (MM-PBSA/GBSA calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.